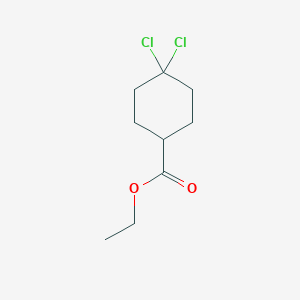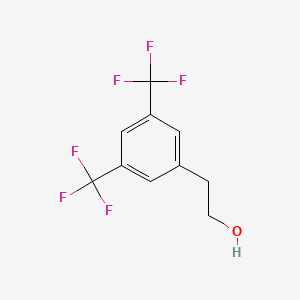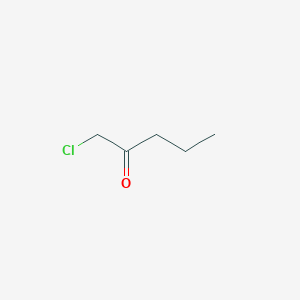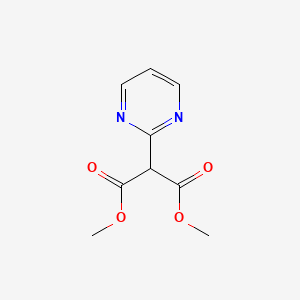
二甲基2-(2-嘧啶基)丙二酸酯
描述
Dimethyl 2-(2-pyrimidyl)malonate is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is available in liquid form and solid form .
Synthesis Analysis
The synthesis of Dimethyl 2-(2-pyrimidyl)malonate involves three synthesis methods . The reaction conditions include a temperature of 60 degrees Celsius for a duration of 3 hours . The yield of the product is approximately 50% .Molecular Structure Analysis
The IUPAC name of Dimethyl 2-(2-pyrimidyl)malonate is dimethyl 2-(2-pyrimidinyl)malonate . The InChI code is 1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 .Chemical Reactions Analysis
Dimethyl 2-(2-pyrimidyl)malonate can be involved in Knoevenagel Condensation . This reaction involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .and 95% . It should be stored at room temperature . The physical form of the compound can be either liquid or solid .
科学研究应用
Anticancer Potency
Research has identified compounds structurally related to dimethyl 2-(2-pyrimidyl)malonate, such as dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, for their anticancer properties. In-silico methods, including molecular docking, drug-likeness profile, and ADMET tests, have been utilized to assess their efficacy against cancer cells. One study highlighted the compound's safety for consumption and its potential to suppress cancer cells (Taupiqurrohman et al., 2022).
Synthetic Applications
Dimethyl 2-(2-pyrimidyl)malonate has been explored for its utility in multicomponent synthesis processes. Such processes are valuable for constructing complex molecular frameworks efficiently. For instance, its transformation in dimethyl sulfoxide (DMSO) at room temperature was studied, yielding products with good efficiency and further demonstrating the compound's versatility in organic synthesis (Ryzhkova et al., 2021).
Ligand Synthesis and Asymmetric Catalysis
The compound has been used in the preparation of new ligands, which exhibit both central and planar chirality. These ligands have been applied in palladium-catalyzed asymmetric allylic alkylation, showcasing their potential in creating enantiomerically enriched compounds, which is crucial for the development of pharmaceuticals and fine chemicals (Farrell et al., 2002).
Biological Activity
Compounds derived from dimethyl 2-(2-pyrimidyl)malonate have been shown to possess a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, derived from reactions involving dimethyl 2-(2-pyrimidyl)malonate, demonstrated significant antioxidant activity, underlining the compound's role in developing new therapeutic agents (Rani et al., 2012).
安全和危害
属性
IUPAC Name |
dimethyl 2-pyrimidin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-14-8(12)6(9(13)15-2)7-10-4-3-5-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEKYGUUQKFFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=CC=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463002 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-pyrimidyl)malonate | |
CAS RN |
93271-75-1 | |
| Record name | DIMETHYL 2-(2-PYRIMIDYL)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

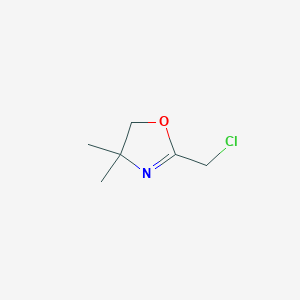
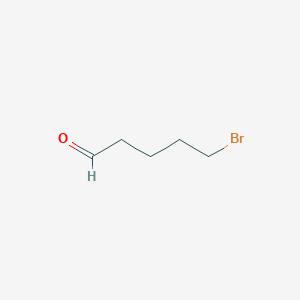
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
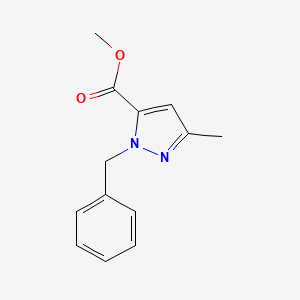
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
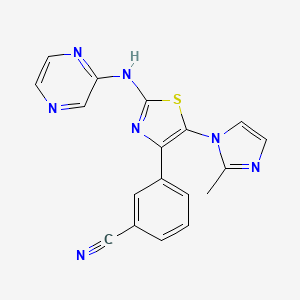
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
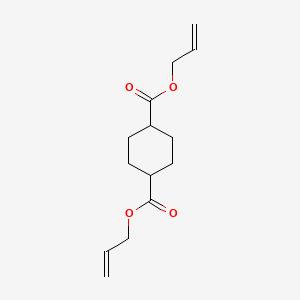
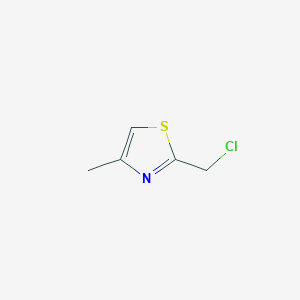
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
